Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-
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Overview
Description
The compound NSC55453 Isoxepac , is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties. It is primarily used to treat allergic rhinitis, urticaria, and skin diseases with itching symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Isoxepac involves a multi-step synthetic process:
- p-Hydroxyphenylacetic acid and phthalide are reacted in the presence of sodium methylate and dimethylacetamide (DMAC) at 80-170°C under reduced pressure (0.1-10Pa) for 3-10 hours. The pH is then adjusted to 1-5 to precipitate 4-(2-carboxyl benzyloxy) toluylic acid.
Cyclization: The obtained 4-(2-carboxyl benzyloxy) toluylic acid is dissolved in glacial acetic acid and reacted with polyphosphoric acid at 30-100°C under reduced pressure (0.1-10Pa) for 3-12 hours. The product is then crystallized by cooling.
Purification: The crude Isoxepac is dissolved in ethyl acetate and refined to obtain the final product.
Industrial Production Methods
Industrial production of Isoxepac follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and pH to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Isoxepac undergoes various chemical reactions, including:
Oxidation: Isoxepac can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Isoxepac to its reduced forms.
Substitution: Isoxepac can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Isoxepac has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its anti-inflammatory and analgesic properties in various biological models.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and allergic conditions.
Mechanism of Action
Isoxepac exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By blocking these enzymes, Isoxepac reduces inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Olopatadine: Another non-steroidal anti-inflammatory drug used to treat allergic conditions.
Ketoprofen: A non-steroidal anti-inflammatory drug with similar analgesic and antipyretic properties.
Diclofenac: Widely used for its anti-inflammatory and pain-relieving effects.
Uniqueness
Isoxepac is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It is more slowly absorbed and eliminated in certain animal models compared to other non-steroidal anti-inflammatory drugs, making it suitable for specific therapeutic applications .
Properties
CAS No. |
6623-82-1 |
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Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
4-[(5-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C13H12N4OS/c1-18-11-8-15-13(19-2)17-12(11)16-10-5-3-9(7-14)4-6-10/h3-6,8H,1-2H3,(H,15,16,17) |
InChI Key |
RDNUOHJSPWSVTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1NC2=CC=C(C=C2)C#N)SC |
Origin of Product |
United States |
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